N4-Cyclopropyl-N6,N6-dimethylpyrimidine-4,6-diamine

Catalog No.
S3211179
CAS No.
1353987-43-5
M.F
C9H14N4
M. Wt
178.239
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N4-Cyclopropyl-N6,N6-dimethylpyrimidine-4,6-diamin...

CAS Number

1353987-43-5

Product Name

N4-Cyclopropyl-N6,N6-dimethylpyrimidine-4,6-diamine

IUPAC Name

6-N-cyclopropyl-4-N,4-N-dimethylpyrimidine-4,6-diamine

Molecular Formula

C9H14N4

Molecular Weight

178.239

InChI

InChI=1S/C9H14N4/c1-13(2)9-5-8(10-6-11-9)12-7-3-4-7/h5-7H,3-4H2,1-2H3,(H,10,11,12)

InChI Key

HOHGJCZPPUMVLK-UHFFFAOYSA-N

SMILES

CN(C)C1=NC=NC(=C1)NC2CC2

Solubility

not available

N4-Cyclopropyl-N6,N6-dimethylpyrimidine-4,6-diamine is a chemical compound characterized by its unique pyrimidine structure, which includes a cyclopropyl group and two dimethyl groups at the N6 position. This compound has gained attention in medicinal chemistry due to its potential biological activities and applications in drug development. Its molecular formula is C10H14N4, and it features a pyrimidine ring substituted with various functional groups that influence its reactivity and biological properties.

Typical of pyrimidine derivatives:

  • Nucleophilic Substitution: The nitrogen atoms in the pyrimidine ring can act as nucleophiles, allowing for substitution reactions with electrophiles.
  • Alkylation Reactions: The dimethyl groups can be further alkylated under specific conditions, modifying the compound's properties.
  • Hydrolysis: In the presence of water and appropriate catalysts, hydrolysis of certain functional groups may occur, potentially leading to the formation of new compounds.

These reactions are essential for synthesizing derivatives with enhanced biological activity or altered pharmacokinetic properties.

Research indicates that N4-Cyclopropyl-N6,N6-dimethylpyrimidine-4,6-diamine exhibits significant biological activities:

  • Antitumor Activity: The compound has shown potential in inhibiting tumor cell growth, making it a candidate for cancer therapeutics.
  • Immunomodulatory Effects: It may influence immune responses by modulating signaling pathways related to IgE and IgG receptor activity, which could have implications in allergy treatments .
  • Antiviral Properties: Some studies suggest that this compound may possess antiviral activity, although further research is needed to clarify its efficacy against specific viral targets.

The synthesis of N4-Cyclopropyl-N6,N6-dimethylpyrimidine-4,6-diamine can be achieved through various methods:

  • Cyclization Reactions: Starting from appropriate precursors such as 2-amino-4-cyclopropylpyrimidines, cyclization can be facilitated under acidic or basic conditions to form the desired pyrimidine structure.
  • Dimethylation: The introduction of dimethyl groups can be performed using methylating agents like dimethyl sulfate or methyl iodide in the presence of bases.
  • Functional Group Modifications: Subsequent reactions can modify other functional groups to enhance solubility or biological activity.

These synthetic routes allow for the production of this compound in sufficient quantities for research and potential therapeutic applications.

N4-Cyclopropyl-N6,N6-dimethylpyrimidine-4,6-diamine has several applications in medicinal chemistry:

  • Drug Development: Its properties make it a candidate for developing new drugs targeting cancer and viral infections.
  • Research Tool: It serves as a useful reagent in biochemical assays to study pyrimidine interactions with biological macromolecules.
  • Therapeutic Agent: Potential use in treating allergic conditions due to its immunomodulatory effects.

Studies on interactions involving N4-Cyclopropyl-N6,N6-dimethylpyrimidine-4,6-diamine focus on its binding affinity with various biological targets:

  • Receptor Binding: Investigations into how this compound interacts with specific receptors related to immune response are ongoing.
  • Enzyme Inhibition: Research has aimed at understanding its role as an inhibitor for enzymes involved in nucleotide metabolism.
  • Cellular Uptake Studies: Understanding how this compound is absorbed by cells can provide insights into its pharmacodynamics and efficacy.

Several compounds share structural similarities with N4-Cyclopropyl-N6,N6-dimethylpyrimidine-4,6-diamine. Here’s a comparison highlighting their uniqueness:

Compound NameStructural FeaturesBiological Activity
N4-Methyl-N6,N6-dimethylpyrimidine-4,6-diamineMethyl group instead of cyclopropylAntitumor activity
N4-Ethyl-N6,N6-dimethylpyrimidine-4,6-diamineEthyl group at N4 positionPotential antiviral properties
2-Amino-5-cyclopropylpyrimidin-4(3H)-oneDifferent functional groups on the pyrimidine ringAntiviral and antibacterial activities

The unique cyclopropyl substitution in N4-Cyclopropyl-N6,N6-dimethylpyrimidine-4,6-diamine enhances its biological profile compared to these similar compounds, particularly regarding its potential immunomodulatory effects and specific receptor interactions.

XLogP3

1.5

Dates

Modify: 2023-07-25

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